methyl 2-[(chlorosulfonyl)amino]acetate
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Overview
Description
Methyl 2-[(chlorosulfonyl)amino]acetate is an organic compound with the molecular formula C4H8ClNO4S It is a derivative of glycine, where the amino group is substituted with a chlorosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(chlorosulfonyl)amino]acetate can be synthesized through the reaction of glycine methyl ester with chlorosulfonic acid. The reaction typically involves the following steps:
Starting Materials: Glycine methyl ester and chlorosulfonic acid.
Reaction Conditions: The reaction is carried out under controlled temperature conditions, usually at low temperatures to prevent decomposition.
Procedure: Glycine methyl ester is dissolved in an appropriate solvent, such as dichloromethane. Chlorosulfonic acid is then added dropwise to the solution while maintaining the temperature below 0°C. The reaction mixture is stirred for several hours until the reaction is complete.
Purification: The product is isolated by extraction and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure better control over reaction conditions and higher yields. The use of automated systems can also enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(chlorosulfonyl)amino]acetate undergoes various chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles, such as amines or alcohols, to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as triethylamine, to neutralize the by-products.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Hydrolysis: Glycine and its derivatives.
Reduction: Amino acid derivatives.
Scientific Research Applications
Methyl 2-[(chlorosulfonyl)amino]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[(chlorosulfonyl)amino]acetate involves the reactivity of the chlorosulfonyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The ester group can also be hydrolyzed, releasing the corresponding carboxylic acid. The compound’s reactivity makes it a valuable intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-(chlorosulfonyl)acetate: Similar in structure but lacks the amino group.
Glycine methyl ester: The parent compound without the chlorosulfonyl substitution.
N-(chlorosulfonyl)glycine: Similar but without the ester group.
Uniqueness
Methyl 2-[(chlorosulfonyl)amino]acetate is unique due to the presence of both the chlorosulfonyl and ester groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows for a wide range of chemical transformations and applications.
Properties
CAS No. |
122246-58-6 |
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Molecular Formula |
C3H6ClNO4S |
Molecular Weight |
187.6 |
Purity |
95 |
Origin of Product |
United States |
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